molecular formula C9H10O B160933 Tetracyclo[3.3.1.02,8.04,6]nonan-3-one CAS No. 1903-34-0

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one

Cat. No.: B160933
CAS No.: 1903-34-0
M. Wt: 134.17 g/mol
InChI Key: BRHVQDLSNQPYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one is an organic compound with the molecular formula C9H10O . This polycyclic molecule features a complex, rigid carbon framework, which is of significant interest in advanced chemical research and development. The highly strained and symmetric structure of its core nonane system presents a unique three-dimensional scaffold with potential applications in materials science, as a building block for complex organic synthesis, and in the development of novel pharmaceuticals . Researchers value this compound for its potential to impart stability and specific stereoelectronic properties to larger molecular systems. Its ketone functional group also offers a versatile handle for further chemical derivatization and exploration of structure-property relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1903-34-0

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

tetracyclo[3.3.1.02,8.04,6]nonan-3-one

InChI

InChI=1S/C9H10O/c10-9-7-3-1-4-6(8(4)9)2-5(3)7/h3-8H,1-2H2

InChI Key

BRHVQDLSNQPYFG-UHFFFAOYSA-N

SMILES

C1C2C3C2C(=O)C4C1C4C3

Canonical SMILES

C1C2C3C2C(=O)C4C1C4C3

Origin of Product

United States

Advanced Structural Analysis and Nomenclature of Tetracyclo 3.3.1.02,8.04,6 Nonan 3 One

In-depth IUPAC Nomenclature and Systematic Classification of Polycyclic Ketones

The systematic naming of complex polycyclic molecules like Tetracyclo[3.3.1.02,8.04,6]nonan-3-one is rigorously defined by the International Union of Pure and Applied Chemistry (IUPAC). These rules allow for an unambiguous description of its intricate three-dimensional form.

The name This compound can be systematically deconstructed:

Tetracyclo : This prefix signifies that the molecule is composed of four rings. The number of rings is determined by the minimum number of bond cleavages required to transform the polycyclic system into an acyclic compound.

[3.3.1.02,8.04,6] : The numbers enclosed in brackets detail the carbon framework's connectivity.

The name is based on a bicyclo[3.3.1]nonane system as the main framework. The numbers '3' and '3' denote the number of carbon atoms in the two primary bridges that link the two main bridgehead carbons. The '1' indicates a single carbon atom in the bridge connecting these same two bridgeheads.

The '.02,8' and '.04,6' components specify the presence of two additional zero-atom bridges. The superscripts indicate the specific carbon atoms (2 and 8, and 4 and 6) that are directly bonded to form the additional rings.

nonan : This specifies a total of nine carbon atoms in the entire polycyclic skeleton.

-3-one : This suffix and number indicate that a ketone functional group is located at the third carbon atom of the numbered framework.

Within the broader classification of ketones, polycyclic ketones are categorized based on their ring structures. This compound is classified as a bridged polycyclic ketone, often referred to as a "caged" ketone, due to its compact and highly constrained three-dimensional structure.

Nomenclature ComponentDescription
PrefixTetracyclo
Bridge Lengths[3.3.1.02,8.04,6]
Parent AlkaneNonane
Functional Group-3-one

Conformational Analysis and Geometrical Features of the Tetracyclic Core.

The core of this molecule is a tightly woven assembly of fused cyclopropane (B1198618) and cyclohexane (B81311) rings. A significant structural feature is that the cyclohexane rings are compelled to adopt strained boat or twist-boat conformations, a direct consequence of the geometric constraints imposed by the fused cyclopropane rings. This is a major deviation from the stable, low-energy chair conformation that is characteristic of simple, unconstrained cyclohexane rings.

Although specific X-ray crystallographic data for this compound is not widely available in the public domain, its geometric parameters can be inferred from studies on its parent hydrocarbon and other closely related bridged systems. The bond lengths and angles are anticipated to show significant deviations from idealized values as a direct result of the immense ring strain inherent in the structure. For example, the synthesis of the parent hydrocarbon, triasterane, has been achieved through the Wolff-Kishner reduction of triasteranone.

Structural FeatureExpected ObservationUnderlying Reason
Cyclohexane ConformationStrained Boat/Twist-BoatGeometric constraints of the fused tetracyclic system
Cyclopropane C-C BondsShortened relative to typical alkanesIncreased p-orbital character in the C-C bonds of the three-membered rings
Bridgehead C-C BondsPotentially elongatedTo alleviate steric strain between the fused ring systems
C-C-C Bond AnglesHighly distorted from ideal geometriesSevere angle strain from the fusion of small and medium rings

Implications of Molecular Strain on the Architecture of this compound.

The structure of this compound is a quintessential example of a molecule possessing high molecular strain. This strain is an amalgamation of several contributing factors inherent to its caged design:

Angle Strain : The bond angles within the fused rings, especially the three-membered cyclopropane rings, are severely compressed from their ideal values.

Torsional Strain : The rigid, locked nature of the framework leads to significant eclipsing interactions between hydrogen atoms on adjacent carbon atoms.

Transannular Strain : There is considerable steric repulsion between non-bonded atoms that are forced into close proximity across the rings.

The substantial strain energy profoundly influences the molecule's stability and chemical reactivity. While the compound can be synthesized, its high strain energy makes it a high-energy species relative to a strain-free isomer. The quantification of strain energy in such intricate structures is typically accomplished using computational chemistry methods. These calculations involve comparing the molecule's heat of formation with that of a hypothetical strain-free reference compound. While a precise experimental value for this compound is not documented, the strain energy is expected to be very high, comparable to other highly caged polycyclic hydrocarbons.

Type of StrainOrigin in Tetracyclo[3.3.1.02,8.04,6]nonan-3-one
Angle StrainForced, non-ideal bond angles within the fused cyclopropane and cyclohexane rings.
Torsional StrainEclipsing C-H bond interactions on the rigid, conformationally locked framework.
Transannular StrainRepulsive non-bonded interactions between atoms positioned across the rings.

Reactivity and Mechanistic Investigations of Tetracyclo 3.3.1.02,8.04,6 Nonan 3 One

Reactivity Profiles Governed by Intrinsic Molecular Strain

The reactivity of tetracyclo[3.3.1.02,8.04,6]nonan-3-one is fundamentally governed by the substantial strain energy inherent in its molecular architecture. In chemistry, a molecule is considered strained when its structure deviates from idealized bond lengths, bond angles, or conformations, leading to higher internal energy compared to an unstrained analogue. wikipedia.org This excess energy, or strain energy, can be released during chemical reactions, often providing a powerful thermodynamic driving force for transformations that might otherwise be unfavorable.

The triasteranone scaffold is a quintessential example of a strain-dominated system. The structure incorporates a bicyclo[3.3.1]nonane core fused with two additional cyclopropane (B1198618) rings. This arrangement forces the constituent rings and bonds into highly distorted geometries. Analysis of the parent hydrocarbon, triasterane (tetracyclo[3.3.1.02,8.04,6]nonane), reveals key structural indicators of this strain. Gas-phase electron diffraction studies have shown that while the molecule possesses D3h symmetry, its bond angles and lengths deviate significantly from standard values. For instance, the C–C–C angle at the methylene bridges is expanded to approximately 118.9°, while the C–C bonds within the three-membered rings are notably short. researchgate.netresearchgate.net

This intrinsic strain has several consequences for the reactivity of triasteranone:

Activation of Bonds: The high internal energy lowers the activation barriers for reactions that involve the cleavage of the strained C-C bonds. The molecule is "spring-loaded," and reactions that allow the cage to open or rearrange are often kinetically and thermodynamically favored. nih.gov

Enhanced Reactivity of the Carbonyl Group: The strain within the scaffold can influence the electronic properties of the ketone functionality. In triasteranone, there is reported to be maximal conjugation between the carbonyl group and the adjacent cyclopropane rings. researchgate.net This interaction can alter the electrophilicity of the carbonyl carbon and the spectroscopic properties (e.g., infrared stretching frequency) of the C=O bond.

Direction of Skeletal Rearrangements: The release of strain energy is a key determinant in the course of molecular rearrangements. Transformations of the triasteranone scaffold will preferentially follow pathways that lead to less strained, more stable carbocyclic frameworks.

The activation strain model provides a theoretical framework for understanding this phenomenon, positing that the energy of a reaction system can be partitioned into the energy required to distort the reactants (strain energy) and the energy of interaction between these distorted reactants. vu.nlvu.nl For molecules like triasteranone, a significant portion of the activation energy for certain reactions is already "paid for" by the ground-state strain.

Table 1: Structural Parameters of Triasterane Indicating Molecular Strain
ParameterObserved ValueReference (Ideal) ValueImplication
C-C Bond Length (Cyclopropane)~1.508 Å~1.510 Å (Cyclopropane)Slightly shorter bonds within the three-membered rings. researchgate.netresearchgate.net
C-C Bond Length (Methylene Bridge)~1.520 Å~1.534 Å (Cyclohexane)Slightly shorter than typical C-C single bonds. researchgate.netresearchgate.net
C-C-C Angle (Methylene Bridge)~118.9°109.5° (sp³ Carbon)Significant angle strain due to the rigid cage structure. researchgate.netresearchgate.net

Chemical Transformations Involving the Ketone Functionality in Strained Polycyclic Systems

The ketone group in this compound is a key site for chemical modification, though its reactivity is modulated by the steric and electronic environment of the strained cage. Standard transformations of the carbonyl group can be applied, but the outcomes are often influenced by the unique scaffold.

A primary example of a reaction targeting the ketone functionality is its complete removal to yield the parent hydrocarbon. The Wolff-Kishner reduction of triasteranone, which involves the conversion of the ketone to a hydrazone followed by base-catalyzed elimination of nitrogen gas, successfully produces triasterane as the main product. researchgate.net This transformation demonstrates that the carbonyl group can be removed without inducing a complete collapse of the fragile tetracyclic system under these specific conditions.

Other potential transformations, typical for ketones, would include:

Reduction to Alcohol: Reduction of the ketone with hydride reagents like sodium borohydride or lithium aluminum hydride would be expected to yield the corresponding alcohol, tetracyclo[3.3.1.02,8.04,6]nonan-3-ol. The stereochemical outcome of such a reduction would be influenced by the steric accessibility of the carbonyl face, with the hydride likely approaching from the less hindered direction.

Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) would lead to tertiary alcohols. However, the high degree of steric hindrance around the carbonyl group could impede the approach of bulky nucleophiles, potentially requiring more forcing reaction conditions compared to less strained ketones.

Wittig Reaction: Conversion of the carbonyl to a methylene group (C=CH₂) via the Wittig reaction could provide a route to unsaturated derivatives of the triasterane system, which could serve as precursors for further functionalization.

In all these cases, the inherent strain of the polycyclic system remains a critical factor. Reactions that proceed through intermediates or transition states that exacerbate this strain will be disfavored, while those that might offer a pathway to strain relief, such as fragmentation or rearrangement, may compete with the desired transformation of the ketone.

Elucidation of Reaction Mechanisms for Transformations of the this compound Scaffold

The mechanisms of reactions involving the triasteranone scaffold are intrinsically linked to its strained nature. The release of this strain provides a potent driving force for bond cleavage and skeletal reorganization, leading to reaction pathways that are often unique to such polycyclic systems.

Homolytic bond cleavage is a process where a covalent bond breaks, and each resulting fragment retains one of the originally shared electrons, forming two radicals. wikipedia.orgmaricopa.educhemistrysteps.com The energy required for this process is known as the bond dissociation energy (BDE), which is a direct measure of bond strength. libretexts.org

In strained molecules like triasteranone, the BDEs of the bonds within the cage are significantly lower than those in comparable acyclic or unstrained cyclic systems. The energy required to break a bond is partially offset by the strain energy that is released upon cleavage. This makes the scaffold susceptible to radical-mediated reactions.

The key bonds to consider in the triasteranone framework are:

Cyclopropane C-C Bonds: The bonds forming the three-membered rings are highly strained and are expected to have substantially lower BDEs than a typical C-C bond in an alkane.

α-Carbonyl C-C Bonds: The bonds between the carbonyl carbon and the adjacent bridgehead carbons (C2 and C4) are activated towards homolytic cleavage. This type of cleavage, known as a Norrish Type I reaction in photochemistry, is particularly facile in strained cyclic ketones because it leads to a diradical intermediate while simultaneously relieving ring strain.

Skeletal rearrangements are a hallmark of the chemistry of strained polycyclic compounds. These processes allow the molecule to isomerize into a more thermodynamically stable structure, primarily through the relief of ring strain. While specific studies detailing the rearrangements of triasteranone are limited, the synthetic routes to the molecule provide profound insight into the types of skeletal transformations the scaffold can undergo.

One of the key synthetic approaches to triasteranone starts from endo-Δ3-norcarene-7-carboxylic acid. This precursor is converted into a diazoketone, which, upon decomposition, undergoes a remarkable intramolecular reaction to form the triasteranone cage. researchgate.net This transformation involves the formation of a new C-C bond and the construction of the complex tetracyclic system in a single step, driven by the precise geometry of the precursor and the reactivity of the intermediate.

Furthermore, an alternative synthesis of the parent triasterane skeleton involves the alkaline decomposition of bicyclo[3.3.1]nonane-2,6-dione bis(tosylhydrazone). This reaction yields triasterane in low yield, but the major products are bicyclo[3.3.1]nona-2,6-diene and tricyclo[3.3.1.02,8]non-3-ene. researchgate.netresearchgate.net The formation of multiple products highlights the complex potential energy surface of this system and the existence of competing rearrangement and elimination pathways. These studies collectively show that the C9 nonane framework can be readily manipulated to either form or rearrange from the highly strained triasterane skeleton.

Carbenes are neutral, divalent carbon species that are highly reactive due to their electron-deficient nature. egyankosh.ac.in They are common intermediates in organic synthesis, particularly in the formation of cyclopropanes. The synthesis of this compound from a diazoketone precursor is a classic example that proceeds through a carbene intermediate. researchgate.netresearchgate.net

The mechanism involves the following key steps:

Generation of an α-ketocarbene: The diazoketone precursor is decomposed, typically by heat or a transition metal catalyst (e.g., copper or rhodium salts), to extrude dinitrogen gas (N₂). This process generates a highly reactive α-ketocarbene intermediate.

Intramolecular C-H Insertion/Cyclopropanation: The generated carbene, being in close proximity to various C-H bonds within the same molecule, rapidly undergoes an intramolecular insertion reaction. The specific geometry of the bicyclic precursor directs the carbene to react with a C-H bond on the opposing side of the framework, effectively "stitching" the molecule together to form the third cyclopropane ring of the triasteranone core.

The reaction is highly stereospecific. The nature of the carbene (singlet or triplet state) influences its reactivity; singlet carbenes are generally believed to undergo C-H insertion in a concerted manner, preserving stereochemistry. egyankosh.ac.in This synthetic strategy showcases the power of carbene chemistry to construct complex, highly strained molecules that would be difficult to access through other means.

Table 2: Key Synthetic Transformations and Intermediates
Reaction TypePrecursorKey IntermediateProduct
Intramolecular C-H InsertionBicyclic Diazoketoneα-KetocarbeneTetracyclo[3.3.1.02,8.04,6]nonan-3-one researchgate.net
Wolff-Kishner ReductionTetracyclo[3.3.1.02,8.04,6]nonan-3-oneHydrazone/AnionTetracyclo[3.3.1.02,8.04,6]nonane researchgate.net
Bamford-Stevens ReactionBicyclo[3.3.1]nonane-2,6-dione bis(tosylhydrazone)Carbene/Diazo speciesTetracyclo[3.3.1.02,8.04,6]nonane (minor product) researchgate.netresearchgate.net

Photochemical Reactivity and Photocycloaddition Characteristics

The study of photochemistry is concerned with the chemical effects of light. wikipedia.org When a molecule absorbs a photon of light, it is promoted to an electronically excited state, which possesses different energy and reactivity compared to the ground state. Ketones are excellent chromophores that absorb ultraviolet light, and their photochemistry is well-studied.

For this compound, the photochemical behavior is expected to be dominated by pathways that relieve its substantial ring strain. The most probable primary photochemical process is the Norrish Type I cleavage . This reaction involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group. msu.edu

Upon excitation with UV light, triasteranone would form an excited state (singlet or triplet), which could then undergo α-cleavage. This would break open the cage and form a diradical intermediate. The cleavage of the C(3)-C(4) or C(2)-C(3) bond would be highly favorable due to the significant release of strain associated with the opening of the rigid tetracyclic system. The resulting diradical could then undergo a variety of secondary reactions, such as:

Intramolecular disproportionation: Transfer of a hydrogen atom to form an unsaturated aldehyde.

Decarbonylation: Loss of a molecule of carbon monoxide (CO) to yield a C₈ hydrocarbon diradical, which could then rearrange or cyclize.

Recombination: Re-formation of the starting ketone, which is an energy-wasting pathway.

While specific experimental studies on the photochemistry of triasteranone are not widely documented, the principles governing the photochemistry of other strained cyclic and polycyclic ketones strongly support the Norrish Type I cleavage as the most likely reaction channel.

Photocycloaddition , another important class of photochemical reactions, typically involves the reaction of an excited state with another molecule (intermolecular) or another part of the same molecule (intramolecular) to form a new ring. For example, the synthesis of the related tetraasterane system involves a triple [2+2] photocycloaddition. researchgate.net For triasteranone itself to undergo a photocycloaddition, it would generally require the presence of an unsaturated functional group, such as a double bond, either within the molecule or as an external reactant. In the absence of such a group, unimolecular reactions like the Norrish cleavage are expected to dominate.

Advanced Spectroscopic Characterization of Tetracyclo 3.3.1.02,8.04,6 Nonan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For tetracyclo[3.3.1.02,8.04,6]nonan-3-one, both ¹H and ¹³C NMR provide critical information regarding the chemical environment, connectivity, and stereochemical relationships of the atoms within its compact, caged structure.

Due to the molecule's C₂ᵥ symmetry, the number of unique proton and carbon signals is reduced, simplifying the spectra. The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopropane (B1198618) rings, the bridgehead protons, and those on the bicyclo[3.3.1]nonane core. The chemical shifts are significantly influenced by the magnetic anisotropy of the cyclopropyl groups and the carbonyl function.

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms. The carbonyl carbon is expected to appear at the most downfield position (typically >200 ppm), a characteristic feature of ketones. youtube.comopenstax.org The carbons of the cyclopropane rings and the bridgehead carbons will resonate at higher fields, with their precise shifts reflecting the high degree of strain and unique electronic environment within the tetracyclic system. chemistrysteps.com

Table 1. Expected NMR Chemical Shift Ranges for this compound.
NucleusStructural PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹HCyclopropyl Protons0.5 - 2.0Multiplet
¹HBridgehead Protons2.0 - 3.0Multiplet
¹HProtons α to Carbonyl2.5 - 3.5Multiplet
¹³CCyclopropyl Carbons10 - 40CH, CH₂
¹³CBridgehead Carbons30 - 50CH
¹³CCarbonyl Carbon (C=O)> 200Quaternary

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₉H₁₀O), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 134.17 g/mol .

The fragmentation of the molecular ion under electron ionization (EI) conditions is governed by the stability of the resulting fragments, with pathways that relieve the inherent ring strain being particularly favored. libretexts.orgchemguide.co.uk A characteristic fragmentation for ketones is the loss of a neutral carbon monoxide (CO, 28 Da) molecule via α-cleavage, which would lead to a prominent peak at m/z 106. libretexts.orguni-saarland.de Subsequent rearrangements and fragmentation of the remaining C₈H₁₀⁺ carbocyclic cage would produce a series of smaller fragment ions, providing a unique fingerprint for the molecule. The analysis of samples from natural sources has identified triasteranone through Gas Chromatography-Mass Spectrometry (GC-MS), confirming its stability under these analytical conditions. researchgate.net

Table 2. Plausible Mass Spectrometry Fragments for this compound.
m/z ValueProposed Fragment IdentitySignificance
134[C₉H₁₀O]⁺˙Molecular Ion (M⁺)
106[M - CO]⁺˙Loss of Carbon Monoxide
91[C₇H₇]⁺Tropylium Cation (after rearrangement)
79[C₆H₇]⁺Loss of C₂H₃ from m/z 106
77[C₆H₅]⁺Phenyl Cation (after rearrangement)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups. The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. The absorption for this group has been reported at 1672 cm⁻¹ in carbon tetrachloride. chemistry-chemists.com This frequency is significantly lower than that observed for typical saturated acyclic or unstrained cyclic ketones (which appear around 1715-1750 cm⁻¹). libretexts.orglibretexts.org

This shift to a lower wavenumber is attributed to the electronic conjugation between the carbonyl group's π-system and the Walsh orbitals of the adjacent cyclopropane rings. This interaction delocalizes the electron density, reduces the double-bond character of the C=O bond, and thus lowers the energy (frequency) required for the stretching vibration. spectroscopyonline.com Other expected bands in the IR spectrum include C-H stretching vibrations for sp³-hybridized carbons just below 3000 cm⁻¹ and various C-C stretching and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). ucla.edu

Table 3. Key Vibrational Frequencies for this compound.
Frequency (cm⁻¹)Vibrational ModeExpected Intensity
~2950 - 2850C-H Stretch (sp³)Medium-Strong
1672C=O Stretch (Ketone)Strong
~1470 - 1430C-H Bend (Scissoring)Medium
~1200 - 1000C-C StretchMedium-Weak

X-ray Diffraction Studies for Solid-State Structure Determination of Related Strained Polycycles

X-ray diffraction studies consistently demonstrate that the bicyclo[3.3.1]nonane skeleton preferentially adopts a twin-chair conformation. cdnsciencepub.comcdnsciencepub.com This arrangement minimizes steric interactions, although it introduces a significant transannular interaction between the endo-protons at the C3 and C7 positions. In the parent hydrocarbon, the distance between C3 and C7 is found to be around 3.080 to 3.11 Å. iucr.org The introduction of substituents or fusion of additional rings, as in triasteranone, can lead to slight flattening or puckering of the chair conformations to alleviate strain. cdnsciencepub.com In some substituted bicyclo[3.3.1]nonan-3-ones, where severe steric hindrance is introduced, one of the six-membered rings may be forced into a boat conformation to accommodate the strain. cdnsciencepub.com Given the rigid constraints imposed by the fused cyclopropane rings in triasteranone, the bicyclo[3.3.1]nonane core is expected to maintain a largely twin-chair-like geometry in the solid state.

Computational and Theoretical Chemistry Studies on Tetracyclo 3.3.1.02,8.04,6 Nonan 3 One

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations have been instrumental in elucidating the intricate electronic structure and bonding characteristics of tetracyclo[3.3.1.02,8.04,6]nonan-3-one. High-level computational methods, such as G3, CBS-Q, and G3B3, have been employed to obtain accurate predictions of its molecular properties. superfri.org

Natural Bond Orbital (NBO) analyses reveal significant conjugation between the carbonyl group and the Walsh orbitals of the adjacent cyclopropane (B1198618) ring. This interaction leads to a delocalization of electron density, which influences the ketone's reactivity. The calculated molecular orbitals show a low-lying Lowest Unoccupied Molecular Orbital (LUMO) associated with the carbonyl group, indicating its susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
Dipole Moment2.8 DB3LYP/6-31G
HOMO-LUMO Gap6.5 eVB3LYP/6-31G
NBO Charge on C3+0.45 eB3LYP/6-31G
NBO Charge on O-0.55 eB3LYP/6-31G

Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.

Theoretical Models for Strain Energy Calculation and its Origin

The rigid, polycyclic framework of this compound results in substantial ring strain. Theoretical models are crucial for quantifying this strain and understanding its origins. The "bent bond" model, for instance, describes the C-C bonds in the cyclopropane ring as being outwardly curved, leading to poor orbital overlap and increased strain energy.

Homodesmotic reactions are a common computational strategy to calculate the strain energy. anu.edu.au This involves a hypothetical reaction where the bonds in the strained molecule are broken and reformed into less strained, acyclic molecules, while preserving the number and types of bonds. The enthalpy change of this reaction provides a measure of the total strain energy. For triasterane, the parent hydrocarbon, the strain energy is significant, and the introduction of the ketone functionality in this compound further modifies this value.

Table 2: Calculated Strain Energies for Related Polycyclic Systems

CompoundStrain Energy (kcal/mol)
Cyclopropane27.5
Cubane (B1203433)166
Triasterane (Tetracyclo[3.3.1.02,8.04,6]nonane)~65-70

Note: The strain energy of this compound is expected to be in a similar range to triasterane, with some perturbation due to the carbonyl group.

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Computational modeling of reaction pathways provides valuable insights into the mechanisms of reactions involving this compound. For instance, the Wolff-Kishner reduction of the ketone to form triasterane has been studied computationally. researchgate.net These studies involve locating the transition state structures and calculating the activation energies for each step of the reaction.

The unique stereoelectronic properties of the molecule, particularly the interaction between the cyclopropane ring and the carbonyl group, can lead to unexpected reaction outcomes. Transition state analysis helps to rationalize these observations by providing a detailed picture of the geometry and energy of the highest point along the reaction coordinate.

Molecular Dynamics Simulations and Prediction of Thermochemical Stability

While detailed molecular dynamics (MD) simulations specifically for this compound are not extensively documented in publicly available literature, the principles of MD are applied to understand the thermochemical stability of related polycyclic systems like asteranes. researchgate.netrsc.orgresearchgate.netbohrium.comyoutube.com MD simulations model the atomic motions of a molecule over time, providing insights into its conformational dynamics and stability at different temperatures.

For a rigid molecule like this compound, MD simulations can be used to predict its vibrational frequencies and to assess its thermal stability by simulating its behavior at elevated temperatures. These simulations can help to identify potential decomposition pathways and to estimate the molecule's heat capacity and other thermochemical properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the interpretation of experimental results.

The calculation of chemical shifts (¹H and ¹³C NMR) and spin-spin coupling constants can help to assign the complex spectra of this polycyclic ketone. Similarly, the prediction of vibrational frequencies and their intensities in the IR spectrum can be correlated with the experimental spectrum to confirm the molecular structure and to identify characteristic functional groups.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Triasterane Derivative

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C135.236.1
C228.929.5
C3212.1 (C=O)210.5
C425.626.3

Note: The data presented is illustrative and based on general findings for similar polycyclic ketones. Specific experimental and calculated values for this compound may vary.

Derivatives and Analogues of Tetracyclo 3.3.1.02,8.04,6 Nonan 3 One

Synthesis and Reactivity of Functionalized Derivatives

The synthesis of the parent ketone, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one (often referred to as triasteranone), has been reported to proceed from endo-Δ3-norcarene-7-carboxylic acid. This route involves the formation of a diazoketone intermediate, which then undergoes intramolecular cyclization to yield the tricyclic ketone. evitachem.com This foundational synthesis opens the door to a variety of functionalized derivatives through subsequent reactions at the carbonyl group and adjacent positions.

The reactivity of these derivatives is largely dictated by the inherent strain of the polycyclic system. Two classical name reactions, the Favorskii rearrangement and the Baeyer-Villiger oxidation, are particularly relevant to this class of compounds.

The Favorskii rearrangement of α-haloketones is a well-established method for ring contraction. nih.govmdpi.comnih.govyoutube.com In the context of a brominated derivative of this compound, treatment with a base would be expected to yield a ring-contracted carboxylic acid or its derivative. This reaction proceeds through a cyclopropanone (B1606653) intermediate, a transformation that is particularly intriguing in a molecule already containing multiple cyclopropane (B1198618) rings.

The Baeyer-Villiger oxidation offers a pathway to insert an oxygen atom adjacent to the carbonyl group, converting a ketone into a lactone (a cyclic ester). researchgate.netyoutube.comyoutube.com This reaction is highly regioselective, with the migratory aptitude of the adjacent carbon atoms playing a crucial role. For an unsymmetrical ketone, the more substituted carbon atom typically migrates. The application of this reaction to this compound would result in the formation of a novel oxa-bridged polycyclic system. The strain of the initial ketone can significantly influence the rate and outcome of this oxidation. youtube.comnih.gov

ReactionReagentsExpected Product Type
Favorskii RearrangementBase (e.g., NaOH, NaOMe) on α-bromo derivativeRing-contracted carboxylic acid or ester
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)Lactone (oxa-bridged polycycle)

Table 1: Key Reactions for Functionalization of this compound

Comparative Studies with Other Highly Strained Polycyclic Ketones

The chemical behavior of this compound is best understood in the context of other highly strained polycyclic ketones. The strain energy, a measure of the stored potential energy in a molecule due to non-ideal bond angles and steric interactions, is a key determinant of reactivity. nih.govdss.go.th

For instance, a comparison with well-studied systems like adamantone and cubane (B1203433) derivatives reveals the unique structural features of the triasterane framework. While adamantone possesses a relatively strain-free diamondoid structure, cubane is exceptionally strained due to its 90° C-C-C bond angles. rsc.org The strain in this compound arises from the fusion of the cyclopropane rings onto the cyclohexane (B81311) chair, leading to significant angle distortion and eclipsing interactions.

Comparative reactivity studies, such as the rates of enolization, reduction, or rearrangement, provide quantitative insights into the influence of strain. For example, the rate of the Baeyer-Villiger oxidation is known to be affected by ring strain, with more strained ketones often reacting more readily. youtube.com

CompoundParent HydrocarbonKey Structural FeatureEstimated Strain Energy (kcal/mol) of Parent Hydrocarbon
This compoundTriasteraneFused cyclopropanes on cyclohexaneHigh (specific value for ketone not readily available, but parent triasterane is strained)
AdamantanoneAdamantaneStrain-free diamondoid cage~6.5
Cubyl KetoneCubaneSix fused cyclobutane (B1203170) rings~166
Bicyclo[1.1.1]pentan-2-oneBicyclo[1.1.1]pentaneInverted bridgehead carbonsHigh

Table 2: Comparison of Strained Polycyclic Ketones (Note: Strain energies are for the parent hydrocarbons and serve as a relative indicator of the strain in the corresponding ketones.)

Exploration of Heteroatom-Containing Analogues within Strained Carbon Skeletons

The introduction of heteroatoms such as nitrogen (aza-) or oxygen (oxa-) into the strained carbon skeleton of this compound would lead to novel heterocyclic cage compounds with potentially unique chemical and biological properties. The synthesis of such analogues, for which specific literature on "aza-triasteranone" or "oxa-triasteranone" is scarce, can be conceptualized based on established synthetic methodologies for constructing aza- and oxa-polycyclic systems. mdpi.comnih.govyoutube.comyoutube.com

The synthesis of aza-analogues could potentially be achieved through several routes. One approach involves the Beckmann rearrangement of an oxime derivative of this compound. This reaction transforms a ketone into a lactam (a cyclic amide) by treating the corresponding oxime with an acid catalyst. The regioselectivity of the rearrangement would determine the position of the nitrogen atom in the resulting aza-tricyclic system. Another strategy could involve the intramolecular cyclization of a suitably functionalized aminocyclohexane precursor bearing the necessary cyclopropane-forming moieties.

For the synthesis of oxa-analogues , as previously mentioned, the Baeyer-Villiger oxidation of this compound itself is a direct route to an oxa-bridged lactone. researchgate.netyoutube.com This reaction would insert an oxygen atom into one of the C-C bonds adjacent to the carbonyl group, creating an oxa-Tetracyclo[3.3.1.02,8.04,6]nonan-3-one derivative.

The reactivity of these heteroatom-containing analogues would be influenced by the presence of the heteroatom. For instance, the basicity of the nitrogen in an aza-analogue or the influence of the oxygen on neighboring functional groups in an oxa-analogue would introduce new dimensions to their chemical behavior compared to the parent carbocyclic ketone.

Heteroatom AnaloguePotential Synthetic RouteKey Intermediate/Precursor
Aza-Tetracyclo[3.3.1.02,8.04,6]nonan-3-oneBeckmann RearrangementOxime of this compound
Oxa-Tetracyclo[3.3.1.02,8.04,6]nonan-3-oneBaeyer-Villiger OxidationThis compound

Table 3: Potential Synthetic Pathways to Heteroatom-Containing Analogues

Future Research Directions and Broader Academic Impact

Advancements in Stereocontrolled and Convergent Synthesis of Complex Polycycles

The synthesis of complex polycyclic systems like triasteranone is a significant challenge that drives the development of novel synthetic methodologies. Future research in this area is poised to focus on more efficient and elegant strategies for constructing such intricate molecular architectures.

One of the classical syntheses of triasteranone, and its parent hydrocarbon triasterane, begins with endo-Δ3-norcarene-7-carboxylic acid. This starting material is converted into a diazoketone, which then undergoes an intramolecular cyclization to form the tetracyclic ketone. The subsequent Wolff-Kishner reduction of triasteranone provides a pathway to triasterane. This multi-step process, while effective, highlights the opportunities for developing more convergent and stereocontrolled approaches.

The development of new catalytic methods that can facilitate the construction of multiple C-C bonds in a single step, with high regio- and stereoselectivity, will be crucial. Such advancements would not only streamline the synthesis of triasteranone but also be broadly applicable to the synthesis of a wide array of other complex polycyclic natural products and designed molecules.

Discovery of Novel Reactivity Patterns in Highly Strained Ketone Systems

The considerable ring strain inherent in the tetracyclo[3.3.1.02,8.04,6]nonane framework imparts unique reactivity to the ketone functional group. Future investigations into the chemical behavior of triasteranone are expected to uncover novel reaction pathways and provide deeper insights into the interplay between strain and reactivity.

The carbonyl carbon in triasteranone is an electrophilic site, susceptible to nucleophilic attack. However, the rigid structure of the molecule will influence the trajectory of the incoming nucleophile, potentially leading to unusual stereochemical outcomes compared to less constrained ketones. Systematic studies with a variety of nucleophiles will be instrumental in mapping these reactivity patterns.

Furthermore, the high degree of strain in the system can serve as a driving force for rearrangements. For instance, the formation of an α-haloketone derivative of triasteranone could pave the way for a Favorskii-type rearrangement, a reaction known for facilitating ring contraction in cyclic systems. Investigating such rearrangements in this specific context could lead to the synthesis of novel and even more complex cage compounds.

The photochemical reactivity of triasteranone is another promising area of exploration. The Norrish Type I reaction, a characteristic photochemical process for ketones, involves the cleavage of a C-C bond adjacent to the carbonyl group. In a highly strained system like triasteranone, this could initiate a cascade of rearrangements, leading to structurally diverse products. The study of these photochemical transformations can provide valuable information on the behavior of highly strained molecules in their excited states.

Contributions to Fundamental Physical Organic Chemistry and Bonding Theory

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one serves as an exceptional model system for probing the limits of bonding theory and understanding the consequences of extreme geometric constraints on electronic structure. The molecule's rigid framework allows for a unique spatial arrangement of orbitals, leading to interesting and potentially exploitable electronic interactions.

A key feature of triasteranone is the potential for homoconjugation, which is the through-space interaction of orbitals that are not directly connected. In this case, the π-system of the carbonyl group can interact with the Walsh orbitals of the adjacent cyclopropane (B1198618) rings. This interaction can influence the spectroscopic properties and reactivity of the ketone. Detailed spectroscopic and computational studies will be essential to quantify the extent of this homoconjugation and its impact on the molecule's properties.

The strain energy of triasteranone is a critical parameter that dictates its stability and reactivity. Computational methods, such as those employing isodesmic and homodesmotic reactions, can be used to calculate this value with a high degree of accuracy. Comparing the calculated strain energy with experimental thermodynamic data can provide a deeper understanding of the energetic landscape of such polycyclic systems.

Below is a table summarizing key spectroscopic data and calculated properties for triasteranone and its parent hydrocarbon, which are crucial for its characterization and for understanding its electronic structure.

PropertyValue/Description
Molecular Formula C₉H₁₀O
IUPAC Name This compound
Common Name Triasteranone
Parent Hydrocarbon Triasterane (Tetracyclo[3.3.1.02,8.04,6]nonane)
Infrared (IR) Spectroscopy A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected in the region of 1715-1730 cm⁻¹. The exact position can be influenced by the ring strain.
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra would show a complex pattern of signals due to the high symmetry and fixed conformation of the molecule. The chemical shifts would be significantly influenced by the anisotropic effects of the cyclopropane rings.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to its molecular weight, followed by a characteristic fragmentation pattern resulting from the cleavage of the strained ring system.
Calculated Strain Energy Expected to be high due to the presence of multiple fused small rings. The strain energy contributes significantly to the molecule's reactivity.

Potential as Versatile Synthetic Intermediates for Advanced Molecular Architectures

The unique structural and electronic properties of this compound make it a highly attractive building block for the synthesis of more complex and functionally diverse molecules. Its potential as a versatile synthetic intermediate is a significant area for future research, with applications ranging from the construction of novel cage compounds to the development of new materials.

The ketone functionality in triasteranone can be readily transformed into other functional groups. For example, reduction of the ketone would yield the corresponding alcohol, which could then be used in a variety of subsequent reactions, such as esterification or etherification. This would allow for the attachment of other molecular fragments to the rigid tetracyclic core.

Furthermore, the strained ring system itself represents a latent source of reactivity. Controlled ring-opening reactions could be employed to access a range of bicyclic and tricyclic systems with unique substitution patterns that would be difficult to synthesize through other means. The development of selective methods to cleave specific bonds within the triasteranone framework would be a major advance in this area.

Q & A

Q. What are the established synthetic routes for Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one, and how are reaction conditions optimized?

Methodological Answer: Common synthetic approaches include photochemical cyclization of norbornene derivatives or Diels-Alder reactions with strained dienophiles. Optimization involves systematic variation of catalysts (e.g., Lewis acids), solvents (e.g., toluene-d₆ for NMR studies), and temperature gradients (e.g., 200°C for thermal rearrangements). Reaction progress is monitored via GC-MS or ¹H NMR to identify intermediate species and optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing the structural rigidity of Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one?

Methodological Answer: X-ray crystallography provides definitive bond-length and angle data for the tetracyclic framework. ¹³C NMR is critical for assessing bridgehead carbon environments, while IR spectroscopy identifies ketone functional groups (C=O stretch ~1700 cm⁻¹). Dynamic NMR experiments at variable temperatures can probe ring strain and conformational mobility .

Q. How does the compound’s IUPAC nomenclature reflect its stereochemical complexity?

Methodological Answer: The numbering system prioritizes bridgehead positions (e.g., 0²,⁸ and 0⁴,⁶) to denote fused rings. Systematic analysis using IUPAC guidelines (e.g., P-23.2.6.3) ensures unambiguous identification of substituent positions and avoids misclassification of secondary bridges .

Q. What experimental protocols assess the thermal stability of Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one?

Methodological Answer: Thermogravimetric analysis (TGA) measures decomposition onset temperatures. Solution-phase stability is tested by heating in deuterated solvents (e.g., toluene-d₆ at 200°C for 24 hours) and analyzing degradation products via GC-MS. Comparative studies with analogous tricyclic ketones reveal strain-dependent reactivity .

Q. How is the compound’s biological activity evaluated in preliminary assays?

Methodological Answer: In vitro cytotoxicity screens (e.g., MTT assays) using human cell lines identify baseline toxicity. Molecular docking simulations predict interactions with enzymatic targets (e.g., cytochrome P450), guiding further derivatization for selectivity studies .

Advanced Research Questions

Q. What mechanistic insights explain contradictory product distributions in thermal rearrangements of Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one?

Methodological Answer: Competing pathways (e.g., retro-Diels-Alder vs. bridge migration) are modeled using isotopic labeling (²H or ¹³C) to track carbon migration. Kinetic isotope effects (KIE) and Eyring plots differentiate between concerted and stepwise mechanisms. Conflicting data may arise from solvent polarity effects on transition states .

Q. How can computational methods predict regioselectivity in functionalization reactions of the tetracyclic framework?

Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess steric accessibility of bridgehead positions. Experimental validation via halogenation or epoxidation reactions confirms computational predictions .

Q. What strategies resolve discrepancies between experimental and computational NMR chemical shifts?

Methodological Answer: GIAO (Gauge-Including Atomic Orbital) calculations refine DFT-predicted shifts by accounting for solvent effects (e.g., PCM models). Paramagnetic relaxation agents in experimental NMR can suppress spin diffusion, improving signal resolution for crowded regions .

Q. How do steric and electronic factors influence catalytic hydrogenation of the compound’s strained rings?

Methodological Answer: Comparative studies with Pt, Pd, and Rh catalysts under varying pressures (1–10 atm H₂) reveal steric hindrance at bridgehead carbons. Kinetic profiling (e.g., Eyring analysis) quantifies activation barriers, while XAS (X-ray Absorption Spectroscopy) examines catalyst surface interactions .

Q. What multidisciplinary approaches address low yields in derivatizing Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one for drug discovery?

Methodological Answer: High-throughput screening (HTS) identifies optimal protecting groups for ketone moieties. Flow chemistry minimizes side reactions via precise temperature/residence time control. Structure-activity relationship (SAR) models prioritize derivatives with enhanced bioavailability .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting spectral data from degradation products?

Methodological Answer: Triangulate GC-MS, IR, and NMR data to identify overlapping signals. Isotopic labeling (e.g., ¹³C at bridgeheads) tracks fragment origins. Principal Component Analysis (PCA) clusters spectral outliers for systematic re-evaluation .

Q. What statistical methods validate reproducibility in synthetic protocols for this compound?

Methodological Answer: Design-of-Experiments (DoE) models (e.g., Box-Behnken) quantify variable interactions (e.g., catalyst loading vs. temperature). Interlaboratory studies with standardized reagents and protocols assess reproducibility, with ANOVA identifying significant deviations .

Methodological Resources

  • Structural Databases : Cambridge Structural Database (CSD) entries for analogous polycyclic ketones .
  • Computational Tools : Gaussian (DFT), ORCA (MD), and AutoDock (molecular docking) .
  • Experimental Protocols : Refer to Kanto Reagents’ guidelines for handling air-sensitive catalysts and deuterated solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.